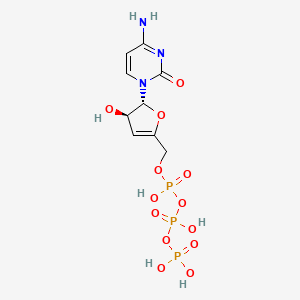

3',4'-Didehydro-3'-deoxycytidine Triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’,4’-Didehydro-3’-deoxycytidine Triphosphate is a novel antiviral molecule produced by the enzyme viperin during the early stages of the innate immune response. It has been shown to act as a chain terminator of flavivirus RNA-dependent RNA polymerases .

Análisis De Reacciones Químicas

3’,4’-Didehydro-3’-deoxycytidine Triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include NAD±dependent enzymes such as glyceraldehyde 3-phosphate dehydrogenase, malate dehydrogenase, and lactate dehydrogenase . Major products formed from these reactions include 3’,4’-Didehydro-3’-deoxycytidine Diphosphate and 3’,4’-Didehydro-3’-deoxycytidine Monophosphate .

Aplicaciones Científicas De Investigación

3’,4’-Didehydro-3’-deoxycytidine Triphosphate has a wide range of scientific research applications. It is primarily used in antiviral research due to its ability to act as a chain terminator of flavivirus RNA-dependent RNA polymerases . Additionally, it has been implicated in other processes such as regulation of thermogenesis in adipose tissue, dendritic cell maturation, chondrocyte development, type I interferon signaling, and macrophage polarization . Its broad-spectrum activity against both RNA and DNA viruses makes it a valuable tool in virology and immunology research .

Mecanismo De Acción

The mechanism by which 3’,4’-Didehydro-3’-deoxycytidine Triphosphate exerts its effects involves its role as a chain terminator of flavivirus RNA-dependent RNA polymerases . This action prevents the replication of viral RNA, thereby inhibiting the spread of the virus. The molecular targets and pathways involved include interactions with various human proteins such as farnesyl pyrophosphate synthase, mitochondrial trifunctional protein, interleukin-1 receptor-associated kinase 1, TNF receptor-associated factor 6, and cytosolic iron-sulfur assembly component 1 .

Comparación Con Compuestos Similares

3’,4’-Didehydro-3’-deoxycytidine Triphosphate is unique in its ability to act as a chain terminator of flavivirus RNA-dependent RNA polymerases . Similar compounds include other antiviral nucleotides such as 3’-Deoxy-3’,4’-didehydro-cytidine, which is the free base form of 3’,4’-Didehydro-3’-deoxycytidine Triphosphate . These compounds share similar antiviral properties but differ in their specific molecular targets and pathways .

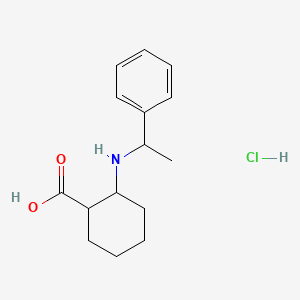

Propiedades

Fórmula molecular |

C9H14N3O13P3 |

|---|---|

Peso molecular |

465.14 g/mol |

Nombre IUPAC |

[[(2R,3R)-2-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2,3-dihydrofuran-5-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,6,8,13H,4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t6-,8-/m1/s1 |

Clave InChI |

DGUQXKKDZHTKIE-HTRCEHHLSA-N |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)

![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)

![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)

![tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)

![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)

![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)

![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)